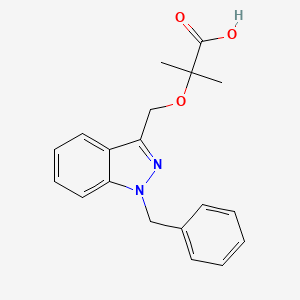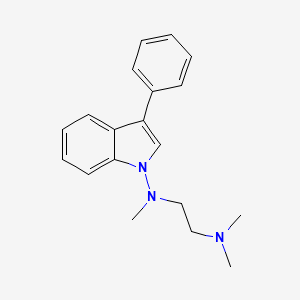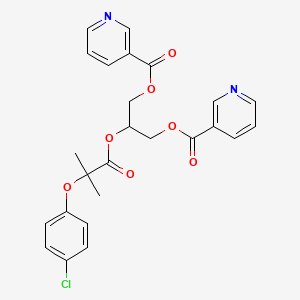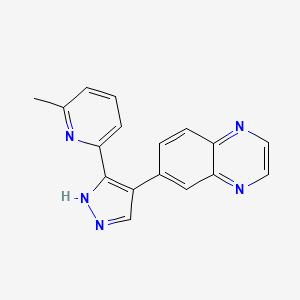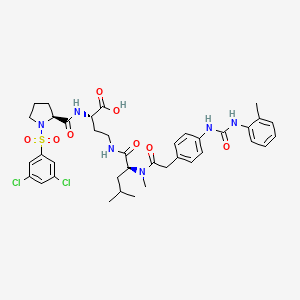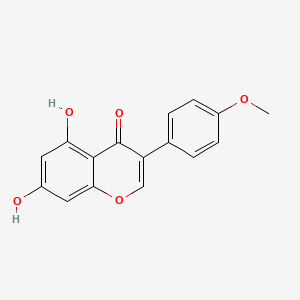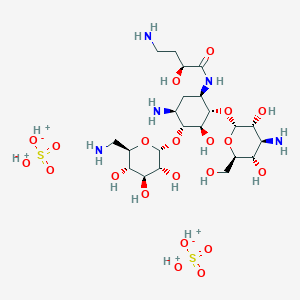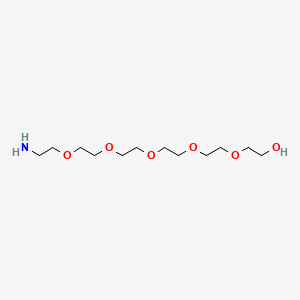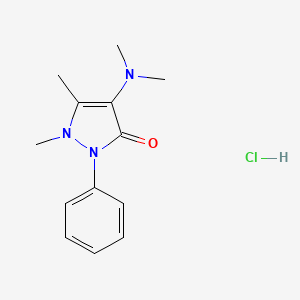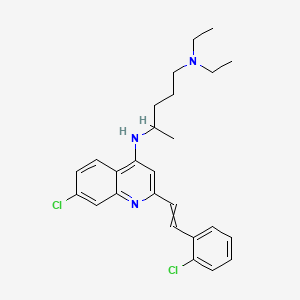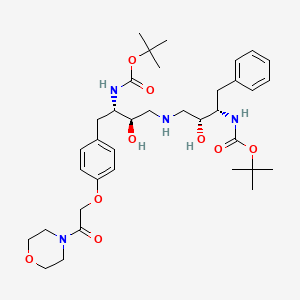
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Übersicht
Beschreibung
BMS-186318 ist ein humaner Immundefizienzvirus (HIV)-Proteaseinhibitor, der von Bristol-Myers Squibb entwickelt wurde. Er gehört zur Klasse der Aminodiol-HIV-Proteaseinhibitoren und wurde entwickelt, um die Möglichkeit der Entwicklung von Resistenzen zu untersuchen, wenn zwei Proteaseinhibitoren zusammen in der Rekombination eingesetzt werden .
Präparationsmethoden
Die Synthese von BMS-186318 umfasst mehrere Schritte, einschließlich der Verwendung von tert-Butyl-N-[(2S,3R)-3-Hydroxy-4-[(2R,3S)-2-Hydroxy-3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate. Die Verbindung wird aus Hundeflasma mit Methyl-tert-butylether bei basischem pH-Wert extrahiert . Der getrocknete Extrakt wird in mobiler Phase rekonstituiert und in eine Hochleistungsflüssigchromatographiesäule (HPLC) injiziert .
Chemische Reaktionsanalyse
BMS-186318 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methyl-tert-butylether und Phenylmethylsulfonylfluorid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate der ursprünglichen Verbindung, die die Kernstruktur des Aminodiols beibehalten .
Vorbereitungsmethoden
The synthesis of BMS-186318 involves multiple steps, including the use of tert-butyl N-[(2S,3R)-3-hydroxy-4-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate. The compound is extracted from dog plasma with methyl tert-butyl ether at basic pH . The dried extract is reconstituted in mobile phase and injected into a high-performance liquid chromatography (HPLC) column .
Analyse Chemischer Reaktionen
BMS-186318 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl tert-butyl ether and phenylmethylsulfonyl fluoride . The major products formed from these reactions are typically derivatives of the original compound, which retain the core aminodiol structure .
Wissenschaftliche Forschungsanwendungen
BMS-186318 wurde ausgiebig auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV. Es wurde in der Kombinationstherapie verwendet, um das Potenzial für die Entwicklung von Resistenzen zu untersuchen, wenn zwei Proteaseinhibitoren gleichzeitig eingesetzt werden . Die Verbindung wurde auch in verschiedenen Tiermodellen, darunter Hunde, Ratten und Affen, untersucht, um ihre Pharmakokinetik und Bioverfügbarkeit zu bestimmen . Zusätzlich wurde BMS-186318 in der Forschung verwendet, um die Rolle des viralen genetischen Hintergrunds bei der Entwicklung von Resistenzen gegen Proteaseinhibitoren zu verstehen .
Wirkmechanismus
BMS-186318 entfaltet seine Wirkung durch Hemmung des HIV-1-Proteaseenzyms, das für die Verarbeitung von viralen Proteinen essentiell ist, die für die Produktion von infektiösen Virionen benötigt werden . Durch Bindung an das aktive Zentrum der Protease verhindert BMS-186318 die Spaltung der Gag- und Gag-Pol-Polyproteine und hemmt so die Virusreplikation . Die molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, umfassen das HIV-1-Proteaseenzym und die viralen Polyproteine .
Wirkmechanismus
BMS-186318 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral proteins required for the production of infectious virions . By binding to the active site of the protease, BMS-186318 prevents the cleavage of the Gag and Gag-Pol polyproteins, thereby inhibiting viral replication . The molecular targets involved in this mechanism include the HIV-1 protease enzyme and the viral polyproteins .
Vergleich Mit ähnlichen Verbindungen
BMS-186318 ähnelt anderen HIV-Proteaseinhibitoren, wie z. B. Saquinavir, A-77003 und ABT-538 . BMS-186318 ist einzigartig in seiner Aminodiol-Struktur, die einzigartige antivirale Eigenschaften und Resistenzprofile bietet . Die Verbindung hat sich in der Kombinationstherapie als wirksam erwiesen und die Wahrscheinlichkeit der Entwicklung von Resistenzen im Vergleich zur Anwendung eines einzelnen Proteaseinhibitors verringert .
Eigenschaften
CAS-Nummer |
161302-40-5 |
|---|---|
Molekularformel |
C36H54N4O9 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
OQHZMGOXOOOFEE-SYQUUIDJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
161302-40-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS 186,318 BMS 186318 BMS-186318 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


